molecular formula C16H11NO4 B11846893 2-(4-Methoxybenzoyl)isoindoline-1,3-dione CAS No. 104496-90-4

2-(4-Methoxybenzoyl)isoindoline-1,3-dione

Cat. No.: B11846893
CAS No.: 104496-90-4
M. Wt: 281.26 g/mol
InChI Key: XPFHCGKKDFDYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. This particular compound features a methoxybenzoyl group at the 2-position, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-methoxyaniline in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies . These methods not only enhance the yield but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(4-Methoxybenzoyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by interacting with allosteric sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzoyl)isoindoline-1,3-dione is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

104496-90-4

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-(4-methoxybenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11NO4/c1-21-11-8-6-10(7-9-11)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3

InChI Key

XPFHCGKKDFDYAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.